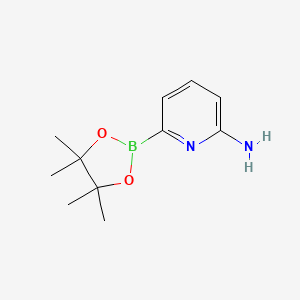

6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE

Description

This compound is a boronic ester derivative featuring a pyridine core substituted at the 2-position with an amine group and at the 6-position with a pinacol boronate moiety. Its molecular formula is C₁₁H₁₆BN₂O₂ (MW: 234.07 g/mol). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The amine group enhances solubility in polar solvents and provides a handle for further functionalization, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIJBADVDMNGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of pyridin-2-amine. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronate ester moiety can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium acetate, used in borylation reactions.

Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine largely depends on the specific reactions it undergoes. In coupling reactions, the boronate ester moiety reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The amine group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogues and their properties:

Reactivity in Cross-Coupling Reactions

- Target Compound: The C6 boronate undergoes Suzuki couplings with aryl/heteroaryl halides, yielding 2-aminopyridine biaryls.

- Compound 35 : The C4 boronate shows slower coupling kinetics compared to C6 analogues due to steric hindrance from the cyclopropylmethyl group .

- Trifluoromethyl Derivative (C₁₂H₁₆BF₃N₂O₂): The -CF₃ group reduces electron density at the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17BN2O2

- Molecular Weight : 244.1 g/mol

- CAS Number : 937049-58-6

The biological activity of this compound primarily relates to its role as a boronic acid derivative. Boronic acids are known to interact with biological molecules through reversible covalent bonding, which can modulate enzymatic activities. Specifically, the dioxaborolane moiety may facilitate interactions with various targets involved in cellular signaling pathways.

Biological Activities

-

Inhibition of Kinases

- Recent studies have highlighted the compound's potential as a selective inhibitor for specific kinases. For example, it has been identified as a weak inhibitor of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response . The structure-activity relationship (SAR) studies indicate that modifications can enhance its potency against PKMYT1.

- Antitumor Activity

-

Antiviral Properties

- There is emerging evidence supporting the antiviral activity of boronic acid derivatives against SARS-CoV-2. Compounds similar to this compound have been screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2 . Such interactions may provide a basis for developing antiviral agents.

Case Study 1: PKMYT1 Inhibition

In a study evaluating various analogs of pyridine-based compounds, it was found that introducing specific substituents could significantly enhance the inhibitory activity against PKMYT1. The most potent analog demonstrated over 50-fold selectivity compared to other kinases .

Case Study 2: Antitumor Efficacy

A series of preclinical xenograft models were used to assess the antitumor efficacy of compounds derived from this class. Results indicated that certain modifications led to improved bioavailability and reduced toxicity while maintaining efficacy against tumor growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O2 |

| Molecular Weight | 244.1 g/mol |

| CAS Number | 937049-58-6 |

| Inhibition Target | PKMYT1 |

| Antitumor Activity | Effective in CCNE1-amplified tumors |

Q & A

Q. What experimental designs elucidate thermal degradation mechanisms?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Isolate intermediates via preparative TLC and characterize using multinuclear NMR. Compare degradation pathways with those of structurally similar dioxaborolanes .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks in organoboron chemistry?

- Methodological Answer : Link experiments to concepts such as boron’s electron-deficient nature and its role in transition-metal catalysis. Use mechanistic studies (e.g., kinetic isotope effects) to test hypotheses about rate-determining steps in cross-coupling reactions .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA to compare efficacy across cell lines or assay conditions. Validate reproducibility via repeated-measures designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.